molecular formula C20H27IN2S2 B587620 3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide CAS No. 144773-56-8

3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide

Cat. No. B587620
M. Wt: 486.474
InChI Key: VXZTWDUOFWRXMO-UHFFFAOYSA-M
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Description

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and, therefore, they are used as vehicles in the synthesis of valuable organic combinations .


Synthesis Analysis

Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .


Chemical Reactions Analysis

The reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature gave 2-methylidene-1,3-thiazolidin-4-one derivatives, which reacted with oxalyl chloride in dry MeCN at 70 °C to produce 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .

Future Directions

Developing multifunctional drugs and improving their activity should be a focus of research . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

(2Z)-3-methyl-2-[[(7E)-7-[(3-methyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)methylidene]-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]methylidene]-1,3-thiazolidine;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N2S2.HI/c1-21-7-9-23-19(21)13-15-3-5-17-6-4-16(12-18(17)11-15)14-20-22(2)8-10-24-20;/h11-14,17H,3-10H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZTWDUOFWRXMO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCSC1=CC2=CC3=CC(=CC4=[N+](CCS4)C)CCC3CC2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1CCS/C1=C\C2=CC3=C/C(=C/C4=[N+](CCS4)C)/CCC3CC2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27IN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide

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